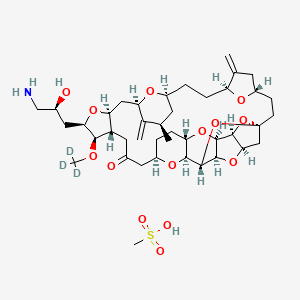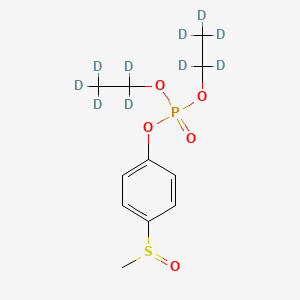
Tubulin inhibitor 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin Inhibitor 19 is a potent small-molecule compound that targets tubulin, a protein that forms the structural framework of microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy by inhibiting cell division and inducing apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate. This intermediate is then reacted with aldehydes in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin Inhibitor 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tubulin Inhibitor 19 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inhibiting cell division and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a lead compound for designing more potent tubulin inhibitors .
Mécanisme D'action
Tubulin Inhibitor 19 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, disrupting the microtubule network within the cell. As a result, cell division is halted, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The inhibition of microtubule dynamics also affects intracellular transport and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Colchicine: Binds to the same site on tubulin and disrupts microtubule dynamics.
Paclitaxel: Stabilizes microtubules rather than inhibiting their formation, leading to cell cycle arrest.
Vinblastine: Binds to a different site on tubulin and promotes microtubule depolymerization
Uniqueness of Tubulin Inhibitor 19: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells. Unlike some other tubulin inhibitors, it is metabolically stable and can be synthesized using relatively simple chemical reactions. Its unique binding mode and molecular structure make it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+ |
Clé InChI |
DNNFLEUAGIQALJ-VMPITWQZSA-N |
SMILES isomérique |
COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)





![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)



